2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrazole and imidazo[1,2-a]pyridine rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide include:
- 2-methyl-2H-pyran
- Tetrahydro-2-methyl-2H-pyran
- 2-methyltetrahydropyran
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-13-17(23-8-4-2-7-16(23)20-13)18(24)21-14-10-19-22(11-14)12-15-6-3-5-9-25-15/h2,4,7-8,10-11,15H,3,5-6,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBVSOQXXDUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN(N=C3)CC4CCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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